ER-34122 - 179325-62-3

ER-34122

Catalog Number: EVT-1574113
CAS Number: 179325-62-3
Molecular Formula: C27H26ClN3O5
Molecular Weight: 508.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ER-34122 is a chemical compound recognized for its role as a dual inhibitor of 5-lipoxygenase and cyclooxygenase enzymes. These enzymes are involved in the inflammatory response, making ER-34122 a potential candidate for therapeutic applications in conditions characterized by excessive inflammation. The compound is noted for its poor water solubility, which poses challenges for its formulation and delivery in clinical settings.

Source and Classification

ER-34122 is classified as a benzamide derivative. It has been studied primarily in the context of its anti-inflammatory properties. The compound's ability to inhibit both 5-lipoxygenase and cyclooxygenase positions it within a class of drugs that target multiple pathways in inflammatory processes, potentially enhancing therapeutic efficacy compared to selective inhibitors. Its structural characteristics contribute to its classification and functional profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of ER-34122 involves several steps that can vary based on the specific route chosen by researchers. The most common methods include:

  1. Formation of the Benzamide Framework: This typically involves coupling reactions where an amine reacts with an acid chloride or anhydride.
  2. Functionalization: Subsequent steps may involve introducing various functional groups to enhance activity or solubility.
  3. Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product from reaction by-products.

Technical details often include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

ER-34122 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C15_{15}H16_{16}N2_{2}O2_{2}
  • Molecular Weight: Approximately 256.30 g/mol
  • Structural Characteristics: The compound exhibits a crystalline form, with intermolecular hydrogen bonding contributing to its stability. X-ray crystallography has been utilized to elucidate its three-dimensional arrangement, revealing specific interactions between functional groups that are crucial for its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

ER-34122 undergoes several chemical reactions relevant to its function as an enzyme inhibitor:

  1. Inhibition Mechanism: The compound binds to the active sites of 5-lipoxygenase and cyclooxygenase, preventing substrate access and subsequent enzyme activity.
  2. Thermal Stability: Studies indicate that ER-34122 can undergo phase transitions when subjected to heat, with crystallization occurring at approximately 140°C when amorphous forms are heated .

These reactions highlight the importance of understanding both the chemical stability and reactivity of ER-34122 in various environments.

Mechanism of Action

Process and Data

The mechanism of action for ER-34122 involves:

  1. Dual Inhibition: By simultaneously inhibiting both 5-lipoxygenase and cyclooxygenase, ER-34122 reduces the production of leukotrienes and prostaglandins, key mediators in inflammatory pathways.
  2. Impact on Inflammation: The inhibition leads to decreased inflammation markers in various biological assays, supporting its potential use in treating inflammatory diseases .

Quantitative data from preclinical studies demonstrate significant reductions in inflammatory responses when administered in animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ER-34122 exhibits several notable physical and chemical properties:

These properties are essential for formulation development and therapeutic application.

Applications

Scientific Uses

ER-34122 has potential applications in various scientific fields:

  1. Pharmacology: As a dual inhibitor, it is being explored for therapeutic use in chronic inflammatory diseases such as arthritis and asthma.
  2. Research Tool: The compound serves as a valuable tool for studying the roles of lipoxygenase and cyclooxygenase pathways in inflammation.
  3. Drug Development: Ongoing research aims to optimize its formulation to enhance bioavailability and therapeutic efficacy.
Introduction to ER-34122

ER-34122 is an investigational small molecule compound that represents a significant advancement in the pharmacological targeting of inflammatory pathways through dual inhibition of key enzymatic systems. As a synthetic agent designed to simultaneously block both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) activities, it occupies a distinctive niche in anti-inflammatory drug development. This dual-action mechanism addresses fundamental limitations of conventional nonsteroidal anti-inflammatory drugs (NSAIDs), which typically inhibit only the COX pathway while potentially diverting arachidonic acid metabolism toward leukotriene production through the 5-LOX pathway—a shift implicated in gastrointestinal and cardiovascular complications [5]. The molecular strategy underpinning ER-34122 stems from the recognition that coordinated inhibition of both pathways may yield broader anti-inflammatory efficacy while mitigating adverse effects associated with selective COX inhibition [7] [8]. Preclinical evidence positions ER-34122 as a candidate with particular relevance for autoimmune and chronic inflammatory conditions where multiple eicosanoid pathways contribute to pathogenesis [1] [7].

Discovery and Development of ER-34122 as a Dual 5-Lipoxygenase/Cyclooxygenase Inhibitor

The development of ER-34122 emerged from systematic efforts to overcome limitations inherent in traditional anti-inflammatory agents. Conventional NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin-mediated inflammation but inadvertently shunting arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway. This metabolic diversion increases production of pro-inflammatory leukotrienes, potentially exacerbating inflammation and contributing to drug-induced complications like gastrointestinal mucosal injury [5]. ER-34122 was engineered to address this limitation through simultaneous inhibition of both COX and 5-LOX enzymes—a strategy hypothesized to deliver superior anti-inflammatory efficacy while reducing adverse effects [7] [8].

Mechanistically, ER-34122 disrupts the arachidonic acid cascade at its bifurcation point. COX enzymes (particularly COX-2) catalyze the conversion of arachidonic acid to prostaglandins and thromboxanes, while 5-LOX catalyzes the formation of leukotrienes (notably LTB4)—potent mediators of neutrophil chemotaxis, vascular permeability, and sustained inflammation implicated in autoimmune pathology [5] [7]. Biochemical characterization confirms ER-34122's capacity to inhibit both enzyme classes with significant potency, thereby reducing the production of multiple inflammatory mediators, including prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) [7] [8].

Table 1: Key Research Milestones in ER-34122 Development

Research PhaseKey FindingsReference
Initial DiscoveryIdentification of dual COX/5-LOX inhibitory activity and anti-inflammatory efficacy in cellular models [7] [8]
Mechanistic ConfirmationDemonstration of simultaneous reduction in prostaglandin and leukotriene production in macrophage assays [7]
In Vivo ValidationConfirmation of oral bioavailability and anti-inflammatory activity in rodent inflammation models [8]
Development StatusClassified as "Discontinued" in pharmaceutical databases, indicating cessation of clinical advancement [1]

Despite promising preclinical data demonstrating oral activity and significant anti-inflammatory effects in experimental models, ER-34122's development trajectory halted prior to clinical validation. Pharmaceutical databases uniformly classify it as "Discontinued" in the discovery phase, indicating that further clinical advancement was terminated for undisclosed reasons—a common fate for many investigational compounds due to strategic, economic, or unobserved toxicity considerations rather than necessarily reflecting efficacy shortcomings [1].

Chemical Structure and Nomenclature

ER-34122 possesses a structurally complex, synthetically-derived molecular architecture designed for optimal interaction with enzymatic targets. Its systematic IUPAC name, 5-((1,5-bis(4-methoxyphenyl)-1H-pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide, precisely describes the arrangement of atoms and functional groups comprising this potent dual inhibitor [3]. The molecular formula is C₂₇H₂₆ClN₃O₅, corresponding to a molecular weight of 507.97 g/mol [3] [7].

Structurally, ER-34122 features several pharmacologically significant elements:

  • A central pyrazole ring substituted at N1 and C5 positions with 4-methoxyphenyl groups, providing structural bulk likely contributing to enzyme binding
  • A dimethoxymethyl group attached to the pyrazole's C3 position, offering steric and electronic modulation
  • A 2-chlorobenzamide moiety linked via the dimethoxymethyl group, introducing hydrogen-bonding capability and halogen-mediated interactions
  • Two para-methoxy phenyl rings projecting from the pyrazole core, potentially facilitating hydrophobic interactions within enzyme binding pockets [3] [7]

This specific arrangement creates a spatially extended molecule capable of engaging both COX and 5-LOX enzymatic sites. Computational analyses suggest the 4-methoxyphenyl groups and chlorinated benzamide moiety may critically anchor the molecule within hydrophobic regions of these enzymes, while the pyrazole core and methoxy groups could participate in hydrogen bonding or polar interactions [5] [7]. The molecule's structural complexity reflects sophisticated medicinal chemistry optimization aimed at achieving balanced potency against two distinct enzymatic targets—a significant challenge in dual inhibitor design [5].

Table 2: ER-34122 Chemical Identity Profile

PropertySpecification
Systematic Name5-((1,5-bis(4-methoxyphenyl)-1H-pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide
CAS Registry Number179325-62-3
Molecular FormulaC₂₇H₂₆ClN₃O₅
Molecular Weight507.97 g/mol
SMILES NotationO=C(N)C1=CC(C(OC)(C2=NN(C3=CC=C(OC)C=C3)C(C4=CC=C(OC)C=C4)=C2)OC)=CC=C1Cl
InChI KeyUSJVSASRKOHVHQ-UHFFFAOYSA-N
Canonical SMILESCOC1C=CC(=CC=1)N1N=C(C=C1C1C=CC(=CC=1)OC)C(OC)(OC)C1C=C(C(N)=O)C(Cl)=CC=1
Chemical ClassificationSynthetic small molecule; substituted bis-aryl pyrazole derivative

The dimethoxymethyl substituent merits particular attention as a structural feature potentially enhancing metabolic stability compared to simpler alkyl chains, possibly extending plasma half-life. Meanwhile, the chlorine atom ortho to the carboxamide group likely influences electron distribution and molecular conformation, potentially optimizing target engagement [3]. While detailed crystallographic studies of ER-34122 bound to its targets remain unpublished, its design exemplifies structure-based approaches targeting conserved features in the arachidonic acid-binding pockets of COX and 5-LOX enzymes [5].

Therapeutic Potential in Inflammatory and Autoimmune Disorders

ER-34122's dual pharmacodynamic profile confers significant theoretical advantages for modulating pathological inflammation central to autoimmune pathogenesis. Autoimmune diseases (AIDs)—including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD)—involve complex, self-perpetuating inflammatory cascades where both prostaglandins and leukotrienes act as critical mediators. These eicosanoids drive tissue infiltration by innate and adaptive immune cells, promote vascular permeability, stimulate cytokine production, and directly damage tissues [2] [6]. By simultaneously suppressing COX-2-derived prostaglandins (e.g., PGE₂) and 5-LOX-derived leukotrienes (e.g., LTB₄), ER-34122 potentially disrupts multiple nodes within these pathological networks [5] [7].

At the cellular level, ER-34122's mechanism holds particular relevance for autoimmune dysregulation:

  • Macrophage Modulation: Macrophages are pivotal in initiating and sustaining autoimmune inflammation through cytokine production (TNF-α, IL-1β, IL-6) and antigen presentation. Both COX-2 (via PGE₂) and 5-LOX (via LTB₄) products activate macrophages and enhance their inflammatory output. Dual inhibition potentially reduces macrophage activation and subsequent T-cell stimulation [2] [10].
  • Neutrophil Recruitment: LTB₄ is a potent chemoattractant for neutrophils—cells responsible for significant tissue damage in conditions like RA. By suppressing LTB₄ generation alongside prostaglandins that amplify vascular responses, ER-34122 may reduce neutrophilic infiltration into joints and other target tissues [5] [7].
  • T-cell Polarization: Emerging evidence suggests eicosanoids influence CD4⁺ T-cell differentiation. PGE₂ promotes Th1 and Th17 responses—subsets critically involved in organ-specific autoimmunity. Simultaneously, LTB₄ enhances T-cell activation and migration. Dual inhibition may thus favor a less inflammatory T-cell profile [2] [9].
  • Autoantibody Production: B-cell activation and autoantibody production in SLE and related conditions are influenced by inflammatory mediators. By dampening the cytokine milieu and stromal cell activation, COX/LOX inhibition may indirectly reduce pathogenic B-cell activity [6] [9].

The therapeutic rationale extends beyond symptomatic control toward potentially modifying disease progression. In chronic autoimmune conditions, persistent inflammation drives progressive tissue destruction (e.g., joint erosion in RA, demyelination in MS). By more comprehensively suppressing the inflammatory cascade at its enzymatic origin, dual inhibitors like ER-34122 might theoretically attenuate structural damage more effectively than single-pathway inhibitors [5] [7]. Furthermore, the potential to reduce corticosteroid or conventional NSAID dosing could mitigate long-term toxicity concerns in these chronic diseases [5].

Despite its discontinued status, ER-34122 remains a valuable pharmacological tool for understanding inflammatory cascades in autoimmunity. Its demonstrated activity validates the dual inhibition concept as biologically feasible and therapeutically relevant. Current research continues exploring this mechanism through structurally distinct molecules, acknowledging ER-34122's contribution to establishing this promising therapeutic paradigm [5] [7] [8].

Table 3: Key Inflammatory Mediators Targeted by ER-34122 in Autoimmunity

Enzyme PathwayKey Mediators AffectedPro-Inflammatory Roles in Autoimmunity
Cyclooxygenase (COX)Prostaglandin E₂ (PGE₂), Prostacyclin (PGI₂), Thromboxane A₂ (TXA₂)Vasodilation, edema, pain sensitization, fever promotion, macrophage activation, Th17 differentiation enhancement
5-Lipoxygenase (5-LOX)Leukotriene B₄ (LTB₄), Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄)Neutrophil chemotaxis & activation, vascular permeability, T-cell activation, bronchoconstriction (in asthma), fibroblast proliferation

Conclusion of IntroductionER-34122 exemplifies the rational design of multifunctional anti-inflammatory agents targeting enzymatically distinct but biologically interconnected pathways. Its sophisticated chemical architecture enables engagement with both COX and 5-LOX enzymes, positioning it as a promising candidate for disrupting the self-sustaining inflammatory loops characteristic of autoimmune pathology. While its discontinuation precludes clinical application, ER-34122 remains a conceptually important compound that informs ongoing efforts to develop safer, more effective dual-action anti-inflammatory therapeutics. Future research inspired by this molecule will likely focus on enhancing selectivity, optimizing pharmacokinetics, and identifying autoimmune patient subsets most likely to benefit from comprehensive eicosanoid pathway inhibition.

Properties

CAS Number

179325-62-3

Product Name

ER-34122

IUPAC Name

5-[[1,5-bis(4-methoxyphenyl)pyrazol-3-yl]-dimethoxymethyl]-2-chlorobenzamide

Molecular Formula

C27H26ClN3O5

Molecular Weight

508.0 g/mol

InChI

InChI=1S/C27H26ClN3O5/c1-33-20-10-5-17(6-11-20)24-16-25(30-31(24)19-8-12-21(34-2)13-9-19)27(35-3,36-4)18-7-14-23(28)22(15-18)26(29)32/h5-16H,1-4H3,(H2,29,32)

InChI Key

USJVSASRKOHVHQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)OC)C(C4=CC(=C(C=C4)Cl)C(=O)N)(OC)OC

Synonyms

5-((1,5-bis(4-methoxyphenyl)pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide
ER 34122
ER-34122

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)OC)C(C4=CC(=C(C=C4)Cl)C(=O)N)(OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.